Sodium gentisate

Description

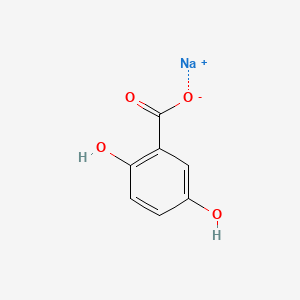

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJZWWOFOQFMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

490-79-9 (Parent) | |

| Record name | Sodium gentisate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0063656 | |

| Record name | Sodium gentisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4955-90-2, 106120-03-0 | |

| Record name | Sodium gentisate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dihydroxy-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106120030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium gentisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium gentisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GENTISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX2PUD5H82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Gentisate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of significant interest in pharmaceutical and chemical research. As a metabolite of aspirin, it possesses inherent anti-inflammatory and analgesic properties. Its chemical structure, featuring both carboxylate and phenolic hydroxyl groups, imparts a range of notable chemical properties, including antioxidant activity and specific solubility and stability profiles. This technical guide provides a comprehensive overview of the core chemical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes and mechanisms to support advanced research and development.

Chemical Identity and Structure

This compound is an organic sodium salt consisting of a sodium cation and a gentisate anion. The gentisate anion is derived from gentisic acid, a dihydroxybenzoic acid.

-

IUPAC Name : Sodium 2,5-dihydroxybenzoate[1]

-

Synonyms : Gentisic acid sodium salt, Sodium 5-hydroxysalicylate, Gentisate Sodium[1][2][3]

The chemical structure of this compound is characterized by a benzene (B151609) ring substituted with a carboxylate group and two hydroxyl groups at positions 2 and 5.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or reddish crystalline powder. | [5] |

| Melting Point | >220°C (decomposes) | [2] |

| pKa (of Gentisic Acid) | 2.97 | [6] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble | [2] |

| Ethanol | Soluble (for Gentisic Acid) | [6] |

| Diethyl Ether | Soluble (for Gentisic Acid) | [6] |

| Acetone | Soluble (for Gentisic Acid) | [6] |

| DMSO | Soluble |

Stability and Reactivity

Chemical Stability

This compound is generally stable under standard storage conditions. However, its stability can be influenced by several factors:

-

pH : In acidic solutions, this compound will be protonated to form gentisic acid, which has different solubility characteristics. The stability of gentisate is pH-dependent, with its antioxidant capacity being more pronounced at a pH greater than 4.5.

-

Temperature : While stable at room temperature, prolonged exposure to high temperatures can lead to decomposition, as indicated by its high melting point with decomposition.[2]

-

Light : As a phenolic compound, this compound may be sensitive to light. Photostability studies are recommended for formulations containing this compound to assess potential degradation upon light exposure.

-

Oxidizing Agents : this compound is susceptible to oxidation, a property that underlies its antioxidant activity. It should be stored away from strong oxidizing agents.

Antioxidant Activity

The antioxidant properties of this compound are a key aspect of its chemical reactivity and biological activity. The dihydroxy substitution on the benzene ring allows for the scavenging of free radicals.

The primary mechanism of its antioxidant action involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thereby neutralizing the radical. This process generates a phenoxyl radical of gentisate, which is relatively stable due to resonance delocalization, making it less likely to propagate further radical chain reactions.[7]

Gentisic acid has been shown to efficiently scavenge hydroxyl radicals and organohaloperoxyl radicals.[5][7] The resulting phenoxyl radical can be repaired by other antioxidants, such as ascorbate.[7] The antioxidant activity of gentisic acid is attributed to its phenoxyl group.[5][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of hydroquinone, followed by neutralization.

Caption: A generalized workflow for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the parent gentisic acid is a critical parameter influencing the behavior of this compound in solution. Potentiometric titration is a standard method for its determination.

Caption: A step-by-step process for determining the pKa of gentisic acid.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation : Add an excess amount of this compound to a known volume of purified water in a sealed, inert container (e.g., a glass vial).

-

Equilibration : Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter).

-

Quantification : Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

-

Analysis : Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation : Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Signaling Pathways and Mechanisms of Action

While this compound itself does not directly participate in complex signaling pathways in the same manner as a receptor agonist or antagonist, its primary chemical property of antioxidant activity is crucial to its biological effects. The mechanism by which it mitigates oxidative stress can be visualized as a direct chemical interaction rather than a cascade of signaling events.

Antioxidant Mechanism of Gentisate

Caption: The free radical scavenging action of the gentisate anion.

Conclusion

This compound is a multifaceted compound with a well-defined chemical profile. Its properties, particularly its antioxidant capacity, solubility, and stability, are of paramount importance for its application in pharmaceutical and other scientific fields. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and developers working with this compound. Further investigation into quantitative solubility and a more detailed stability analysis under various stress conditions would be beneficial for optimizing its use in future applications.

References

- 1. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4955-90-2 [chemicalbook.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gentisic acid - Wikipedia [en.wikipedia.org]

- 7. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Gentisate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a key compound with significant applications in the pharmaceutical and chemical industries. Known for its analgesic, anti-inflammatory, and antioxidant properties, it also serves as a versatile intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering standardized protocols and data interpretation for researchers.

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the acid-base neutralization of gentisic acid with a suitable sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. This reaction is typically performed in an aqueous or alcoholic medium, yielding the sodium salt which can then be isolated by precipitation or solvent evaporation.

Experimental Protocol: Synthesis via Neutralization

-

Dissolution: Dissolve one molar equivalent of gentisic acid (C₇H₆O₄, MW: 154.12 g/mol ) in a minimal amount of ethanol (B145695) or deionized water with gentle heating.

-

Neutralization: Slowly add a stoichiometric amount (one molar equivalent) of aqueous sodium hydroxide (NaOH) solution dropwise to the gentisic acid solution while stirring continuously. Monitor the pH of the solution; the reaction is complete when a neutral pH (~7.0) is achieved.

-

Isolation:

-

Method A (Precipitation): If the reaction is performed in a solvent where this compound has low solubility (e.g., ethanol), the product will precipitate out of the solution upon cooling.

-

Method B (Evaporation): If water is used as the solvent, the this compound can be isolated by removing the water under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals under a vacuum at an elevated temperature (e.g., 60-80°C) to remove any residual solvent and water. The final product is typically a white to off-white crystalline powder.[3]

References

Sodium Gentisate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 4955-90-2

Molecular Formula: C₇H₅NaO₄

Molecular Weight: 176.10 g/mol [1][2]

Synonyms: Sodium 2,5-dihydroxybenzoate, Gentisic acid sodium salt, 5-Hydroxysalicylate sodium[2][3]

This technical guide provides an in-depth overview of sodium gentisate, a compound of interest for its therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, focusing on its chemical properties, biological activities, and analytical methodologies.

Physicochemical and Pharmacokinetic Data

This compound is the sodium salt of gentisic acid, a metabolite of salicylic (B10762653) acid.[3] Its physicochemical and pharmacokinetic properties are crucial for its development as a therapeutic agent. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound and Gentisic Acid

| Property | Value | Source |

| This compound | ||

| CAS Number | 4955-90-2 | [1][3] |

| Molecular Formula | C₇H₅NaO₄ | [1] |

| Molecular Weight | 176.10 g/mol | [1][2] |

| Appearance | White to tan crystalline powder | |

| Solubility | Soluble in water and DMSO | [3] |

| Gentisic Acid (Parent Compound) | ||

| Melting Point | 199-200 °C | [2] |

| pKa (25°C) | 2.93 | [2] |

| Water Solubility (5°C) | ~5 g/L | [2] |

Table 2: In Vivo Pharmacokinetic Parameters of Gentisic Acid in Rats (50 mg/kg dose)

| Parameter | Oral Administration | Intravenous Administration | Source |

| Cmax | 312 µg/mL | - | [4] |

| Tmax | 0.083 h | - | [4] |

| AUClast | 765 hµg/mL | 770 hµg/mL | [4] |

| Relative Bioavailability | 99.35% | - | [4] |

Table 3: In Vitro Biological Activity of Gentisic Acid

| Assay | IC₅₀ (mM) | Cell Line | Source |

| Cytotoxicity (NRU assay) | ~7 mM | HDFa | [4] |

| Cytotoxicity (NRU assay) | ~14 mM | HepG2 | [4] |

Mechanism of Action: Modulation of the Keap1-Nrf2 Signaling Pathway

Gentisic acid, the active form of this compound, is known for its antioxidant properties. One of the key mechanisms underlying its cytoprotective effects is the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. Antioxidants like gentisic acid can promote the activation of this pathway, thereby enhancing the cell's ability to combat oxidative stress.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. These methods are based on established chemical and analytical principles.

Synthesis of this compound from Gentisic Acid

This protocol describes the preparation of this compound via a simple acid-base neutralization reaction.

Materials:

-

Gentisic acid (2,5-dihydroxybenzoic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a clean glass beaker, dissolve a known molar amount of gentisic acid in a minimal amount of ethanol with gentle warming and stirring.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution dropwise to the stirring gentisic acid solution.

-

Monitor the pH of the reaction mixture. Continue adding the NaOH solution until a stable pH of approximately 7.0 is reached.

-

Once the reaction is complete, transfer the solution to a round-bottom flask.

-

Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Dry the product further in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

-

Store the final product in a desiccator to prevent moisture absorption.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in a pharmaceutical formulation. Method validation according to ICH guidelines is essential for application in a regulated environment.

Instrumentation and Conditions:

-

HPLC System: Quaternary pump, autosampler, column oven, and a PDA or UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation (e.g., 70:30 v/v Buffer:Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 235 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample (e.g., 1-100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a portion of the pharmaceutical formulation containing this compound.

-

Dissolve the sample in the mobile phase, using sonication if necessary to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

References

Solubility of Sodium Gentisate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium gentisate in various organic solvents. Understanding the solubility characteristics of this active pharmaceutical ingredient (API) is critical for its formulation, purification, and overall drug development process. This document collates available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practice.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For a pharmaceutical salt like this compound (the sodium salt of 2,5-dihydroxybenzoic acid), solubility is influenced by factors such as the polarity of the solvent, temperature, pH, and the presence of other solutes. In drug development, solvent selection is crucial for processes like crystallization, formulation of liquid dosage forms, and purification.

Solubility Data of this compound and Related Compounds

Direct quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, by examining data for its parent acid (gentisic acid) and structurally similar sodium salts of other hydroxybenzoic acids, we can infer valuable trends.

This compound: Qualitative Solubility

Available data indicates that this compound is soluble in polar solvents.

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Gentisic Acid (2,5-Dihydroxybenzoic Acid): Quantitative and Qualitative Solubility

The solubility of the parent acid provides a baseline for understanding the behavior of its salt. Salt formation generally enhances solubility in polar solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Qualitative Solubility |

| Water | 0 | 0.83[1] | - |

| Water | 25 | 2.2[1] | Very Soluble[2] |

| Ethanol | - | - | Very Soluble[1][2] |

| Diethyl Ether | - | - | Very Soluble[1][2] |

| Acetone | - | - | Soluble[2] |

| Chloroform | - | - | Sparingly Soluble[1] |

| Benzene | - | - | Insoluble[1] |

| Carbon Disulfide | - | - | Insoluble[1] |

Comparative Solubility of Structurally Similar Sodium Salts

Examining other sodium salts of hydroxybenzoic acids can provide insights into the expected solubility behavior of this compound in organic solvents.

| Compound | Solvent | Qualitative Solubility |

| Sodium Salicylate | Water | Very Soluble[3][4] |

| Ethanol | Very Low Solubility[3] / Soluble[4] | |

| Chloroform | Very Low Solubility[3] | |

| Sodium 4-Hydroxybenzoate (B8730719) | Water | Soluble |

| Ethanol | Sparingly Soluble[5][6][7] | |

| Methylene Chloride | Practically Insoluble[5][6][7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with airtight caps (B75204) (e.g., screw-cap glass vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method, e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Studies

The following diagram illustrates the key relationships and considerations in a typical solubility study for a pharmaceutical compound.

Caption: Key factors influencing solubility studies.

References

- 1. 2,5-dihydroxybenzoic acid [chemister.ru]

- 2. Gentisic acid - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-Hydroxybenzoate Sodium salt - CD Formulation [formulationbio.com]

- 7. sodium 4-hydroxybenzoate suppliers USA [americanchemicalsuppliers.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Sodium Gentisate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gentisate, the sodium salt of 2,5-dihydroxybenzoic acid, is a compound of interest in pharmaceutical development due to its anti-inflammatory and antioxidant properties. A thorough understanding of its stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of any potential drug product. This technical guide provides a comprehensive overview of the known and potential stability challenges of this compound, detailing its degradation pathways under various stress conditions. It outlines detailed experimental protocols for conducting forced degradation studies and presents a framework for developing and validating a stability-indicating analytical method.

Introduction

This compound, a derivative of salicylic (B10762653) acid, is known for its ability to scavenge free radicals, a property attributed to its hydroquinone (B1673460) structure.[1][2] This inherent reactivity, while beneficial for its therapeutic action, also makes it susceptible to degradation through oxidation, hydrolysis, photolysis, and thermal stress. Forced degradation studies are therefore essential to identify potential degradation products, elucidate degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

This guide synthesizes the available scientific information on the stability of gentisic acid and its derivatives to provide a robust framework for the stability assessment of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Sodium 2,5-dihydroxybenzoate | [5] |

| CAS Number | 4955-90-2 | [5] |

| Molecular Formula | C₇H₅NaO₄ | [5] |

| Molecular Weight | 176.10 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >220 °C (decomposes) | [5] |

| Solubility | Soluble in water | [5] |

| pKa (of Gentisic Acid) | 2.97 | [1] |

Potential Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily driven by its phenolic and carboxylic acid functionalities. The principal degradation mechanisms are expected to be oxidation, hydrolysis, photolysis, and thermal decomposition.

Oxidative Degradation

The hydroquinone moiety in this compound makes it particularly prone to oxidation.[1] The oxidation process can be initiated by atmospheric oxygen, peroxides, or metal ions. The initial step likely involves the formation of a semiquinone radical, which can then be further oxidized to a benzoquinone derivative. This process is often pH-dependent.[4]

A potential oxidative degradation pathway is illustrated below. The oxidation of gentisic acid with strong oxidizing agents like sodium hypochlorite (B82951) in an alkaline medium has been reported to cause color changes, indicating the formation of new chromophoric species.[4][7][8] Analysis by Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC/TOF-MS) can be employed to identify the resulting degradation products.[4][7][8]

Caption: Oxidative degradation pathway of this compound.

Hydrolytic Degradation

While the ester group is a common site for hydrolysis, this compound, being a salt of a carboxylic acid, is not expected to undergo significant hydrolytic degradation of its core structure under neutral conditions. However, under extreme pH and elevated temperatures, decarboxylation of the carboxylic acid group could potentially occur, leading to the formation of hydroquinone. The stability of benzoic acid and its derivatives in subcritical water has been shown to be temperature-dependent, with decarboxylation being a primary degradation pathway at elevated temperatures.[9]

Caption: Potential hydrolytic degradation of this compound.

Photodegradation

Exposure to light, particularly in the UV region, can lead to the degradation of phenolic compounds.[10] For this compound, this could involve photo-oxidation, leading to the formation of colored degradation products. The kinetics of photodegradation of 2,5-dihydroxybenzoic acid have been studied, indicating its susceptibility to photooxidation, a process that can be accelerated by the presence of hydrogen peroxide.[10] The degradation pathway may involve the formation of hydroxylated and ring-opened products.

Caption: General photodegradation pathway for this compound.

Thermal Degradation

Solid-state thermal degradation of this compound is expected to occur at temperatures above its melting point, leading to decomposition.[5] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile. For other sodium carboxylates, thermal decomposition can lead to the formation of sodium carbonate and various organic fragments.[11] For this compound, decarboxylation to form hydroquinone is a plausible thermal degradation pathway.[9]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and assess the stability of this compound.[3][4] The following protocols are based on general ICH guidelines and can be adapted as necessary. A target degradation of 5-20% is generally considered appropriate for the validation of stability-indicating methods.[3]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydroalcoholic mixture) at a concentration of approximately 1 mg/mL.

Acid and Base Hydrolysis

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Store the solution at room temperature and at an elevated temperature (e.g., 60 °C). Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) and neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature. Withdraw samples at appropriate time intervals and neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw samples at appropriate time intervals for analysis.

Photostability Testing

-

Solution: Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Solid State: Expose the solid this compound powder to the same light conditions as the solution.

Thermal Degradation (Solid State)

Expose the solid this compound powder to dry heat at an elevated temperature (e.g., 80 °C) for a specified period. Samples should be withdrawn at various time points for analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products, process impurities, and excipients.[9] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach.

Proposed HPLC Method Parameters

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or ammonium (B1175870) formate (B1220265) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is likely to provide good separation of the polar parent compound and its potentially less polar degradation products.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 298 nm, the λmax of gentisic acid). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: Demonstrated by the separation of the main peak from all degradation product peaks, placebo peaks, and any process impurities. Peak purity analysis using a PDA detector should be performed.

-

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Identification and Characterization of Degradation Products

The identification of degradation products is critical for understanding the degradation pathways and assessing the safety of the drug product. Hyphenated techniques are powerful tools for this purpose.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products. Tandem mass spectrometry (MS/MS) can be used to obtain structural fragments, aiding in the elucidation of the chemical structure.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of isolated degradation products.

Drug-Excipient Compatibility Studies

Prior to formulation development, it is crucial to assess the compatibility of this compound with common pharmaceutical excipients.[12] Incompatibility can lead to physical changes or chemical degradation of the active pharmaceutical ingredient.

Experimental Design

Binary mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio should be prepared. These mixtures, along with the pure drug and pure excipients, should be stored under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).

Analytical Techniques

-

Visual Observation: Note any changes in color or physical appearance.

-

Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new thermal events, which may indicate an interaction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify any changes in the functional groups of the drug and excipient.

-

HPLC: To quantify the remaining amount of this compound and detect the formation of any new degradation products.

References

- 1. Gentisic acid - Wikipedia [en.wikipedia.org]

- 2. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Novel absorbance peak of gentisic acid following the oxidation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 4955-90-2 [chemicalbook.com]

- 6. benzoic acid, 2,5-dihydroxy-, monosodium salt | C7H5NaO4 | CID 23663629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel absorbance peak of gentisic acid following the oxidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Mechanism of Action of Sodium Gentisate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a metabolite of aspirin (B1665792) and a naturally occurring phenolic compound.[1][2] It has garnered significant interest for its potent antioxidant properties.[3] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of this compound. It acts through direct scavenging of reactive oxygen species (ROS), modulation of crucial intracellular antioxidant signaling pathways, and chelation of pro-oxidant metal ions. This document consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is not attributable to a single mode of action but rather a combination of complementary mechanisms. The dihydroxy-substituted benzene (B151609) ring is central to its chemical reactivity against oxidative species.

Direct Radical Scavenging

The primary antioxidant defense conferred by this compound is its ability to directly neutralize free radicals. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to unstable radicals, thereby stabilizing them and terminating damaging radical chain reactions.[1][4][5][6] This process results in the formation of a more stable phenoxyl radical of gentisate, which is less reactive.[1][4][5][6]

Studies have demonstrated that gentisic acid (GA) is a highly efficient scavenger of physiologically relevant radicals, including the hydroxyl radical (•OH) and organohaloperoxyl radicals (ROO•).[1][4][5][6] The reaction with the hydroxyl radical, one of the most damaging ROS, is particularly rapid.[1][4][5][6] Upon scavenging a radical, the gentisate phenoxyl radical can be repaired by other antioxidants like ascorbate, regenerating the parent molecule and allowing it to participate in further scavenging cycles.[1][4][5][6]

The direct scavenging mechanism can be visualized as a two-step process: hydrogen atom transfer followed by stabilization and potential regeneration.

Caption: Direct Radical Scavenging by this compound.

The efficiency of this compound as a radical scavenger has been quantified using various assays. The data below summarizes key findings from the literature.

| Assay / Radical Species | Parameter | Value | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | IC₅₀ | 7.6 µM | [1][7] |

| DPPH Kinetic Method | EC₅₀ | 0.09 (vs. 0.185 for Ascorbic Acid) | [8] |

| Hydroxyl Radical (•OH) | Rate Constant (k) | 1.1 x 10¹⁰ dm³mol⁻¹s⁻¹ | [1][4][5][6] |

| Organohaloperoxyl Radical (ROO•) | Rate Constant (k) | 9.3 x 10⁷ dm³mol⁻¹s⁻¹ | [1][4][5][6] |

| Gentisate Phenoxyl Radical Repair | Rate Constant (k) with Ascorbate | 1.0 x 10⁷ dm³mol⁻¹s⁻¹ | [1][4][5][6] |

| Redox Potential | E° (GA•/GA couple) | 0.774 V vs NHE | [1][4][5][6] |

Modulation of Cellular Antioxidant Systems: The Nrf2 Pathway

Beyond direct scavenging, this compound exerts a profound indirect antioxidant effect by upregulating endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway.[9][10][11][12]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] When exposed to oxidative stress or activators like gentisic acid, Keap1 undergoes a conformational change, releasing Nrf2.[9][11] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes.[13]

This binding event initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and components of the glutathione (B108866) system.[9][10][11] Studies in animal models of diabetes and asthma have shown that treatment with gentisic acid leads to the upregulation of Nrf2 and HO-1, enhancing the cell's intrinsic capacity to combat oxidative stress and inflammation.[9][10][11][12]

Caption: Nrf2 Signaling Pathway Activation by this compound.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly reactive hydroxyl radical from hydrogen peroxide via the Fenton reaction. The chemical structure of this compound, with its vicinal hydroxyl and carboxyl groups, allows it to act as a chelating agent, binding to these metal ions.[14] By sequestering these ions, gentisate prevents them from participating in redox cycling, thus inhibiting the generation of free radicals.[15][16] While this mechanism is considered a contributor to its overall antioxidant profile, it is generally reported to be a less dominant effect compared to its potent radical scavenging activity.[7]

Experimental Protocols and Methodologies

The antioxidant properties of this compound are evaluated using a variety of standardized assays. Below are detailed protocols for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common spectrophotometric assays for determining antioxidant capacity.[17][18]

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[18] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[18]

Detailed Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable solvent (e.g., methanol (B129727) or ethanol). Store this solution in an amber bottle at 4°C.[17]

-

Sample Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Create a series of working solutions of this compound by serially diluting the stock solution to obtain a range of concentrations for testing.

-

-

Assay Procedure (96-well plate format):

-

Blank: To designated wells, add 100 µL of solvent and 100 µL of DPPH solution.

-

Sample Blank (for color correction): To separate wells, add 100 µL of each gentisate dilution and 100 µL of solvent (without DPPH).

-

Test Sample: Add 100 µL of each gentisate dilution to the remaining test wells, followed by 100 µL of the DPPH working solution.[19]

-

-

Incubation and Measurement:

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

-

% Scavenging = [(A_blank - (A_sample - A_sample_blank)) / A_blank] * 100

-

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of this compound.[21][22]

-

Caption: Experimental Workflow for the DPPH Assay.

Cellular Antioxidant Enzyme Assays

Principle: The activity of key antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates following treatment with this compound.[23][24] These assays typically involve measuring the rate at which a specific substrate is consumed or a product is formed.

General Protocol Outline:

-

Cell/Tissue Culture and Treatment: Culture relevant cells (e.g., hepatocytes, endothelial cells) and induce oxidative stress (e.g., with H₂O₂ or other agents) in the presence and absence of various concentrations of this compound.

-

Lysate Preparation: Harvest cells or tissues and prepare homogenates in an appropriate lysis buffer on ice. Centrifuge to remove cellular debris and collect the supernatant containing the enzymes.

-

Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA or Bradford assay) to normalize enzyme activity.

-

Enzyme Activity Measurement:

-

SOD Activity: Often measured by its ability to inhibit the reduction of a chromogen (like nitroblue tetrazolium) by superoxide radicals.[25]

-

CAT Activity: Typically determined by monitoring the decomposition of H₂O₂ (e.g., by measuring the decrease in absorbance at 240 nm).[26]

-

GPx Activity: Assayed by measuring the rate of NADPH oxidation coupled to the reduction of glutathione disulfide (GSSG) by glutathione reductase.[26]

-

-

Data Analysis: Enzyme activities are calculated based on the change in absorbance over time and normalized to the total protein content. Results are expressed as units of activity per milligram of protein.

Conclusion

The antioxidant mechanism of this compound is robust and multifaceted, positioning it as a compound of significant interest for therapeutic applications where oxidative stress is a key pathological driver. Its efficacy stems from a powerful combination of:

-

Direct, rapid scavenging of harmful free radicals.

-

Indirect, sustained antioxidant effects through the upregulation of the Nrf2 signaling pathway and endogenous antioxidant enzymes.

-

Preventive action via the chelation of pro-oxidant transition metals.

This comprehensive activity profile, supported by quantitative data, underscores its potential in the development of novel treatments for a range of inflammatory and degenerative diseases. Further research should continue to explore its bioavailability, in vivo efficacy, and specific molecular targets to fully harness its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Gentisic acid - Wikipedia [en.wikipedia.org]

- 3. Gentisic acid sodium salt, a phenolic compound, is superior to norepinephrine in reversing cardiovascular collapse, hepatic mitochondrial dysfunction and lactic acidemia in Pseudomonas aeruginosa septic shock in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gentisic acid attenuates ovalbumin-induced airway inflammation, oxidative stress, and ferroptosis through the modulation of Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Chelation in Metal Intoxication [mdpi.com]

- 16. Chelating Agents for Metal Treatment - Quimidroga [quimidroga.com]

- 17. benchchem.com [benchchem.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Genetic polymorphisms of superoxide dismutases, catalase, and glutathione peroxidase in age-related cataract - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Sodium Gentisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a metabolite of aspirin (B1665792) and is also found in various plant species. It has garnered significant interest in the scientific community for its diverse in vitro biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, and anticancer properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Antioxidant Activities

This compound exhibits potent antioxidant properties by scavenging various reactive oxygen species (ROS) and inhibiting lipid peroxidation. Its antioxidant capacity is attributed to the presence of two hydroxyl groups on the benzene (B151609) ring, which can donate hydrogen atoms to neutralize free radicals.

Quantitative Antioxidant Data

The antioxidant efficacy of gentisic acid has been quantified using various in vitro assays. The following table summarizes the key findings, including the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

| Antioxidant Assay | Test System | IC50 / EC50 Value | Reference Compound | Reference |

| DPPH Radical Scavenging | Methanolic solution | EC50: 0.09 (ARP: 11.1) | Ascorbic Acid (EC50: 0.185) | [1] |

| Hydroxyl Radical Scavenging | Chemical (Fenton reaction) | k = 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹ | Not specified | [2][3][4][5] |

| Superoxide Radical Scavenging | Enzymatic/Non-enzymatic | IC50: 155.62 µg/mL | Ascorbic Acid (IC50: 99.66 µg/mL) | [6] |

| Nitric Oxide Scavenging | Sodium nitroprusside | IC50: 407.7 µg/mL | Ascorbic Acid (IC50: 356.04 µg/mL) | [6] |

| Inhibition of LDL Oxidation | Human plasma with Cu²⁺ | Concentration-dependent | Not specified | [7][8] |

| Inhibition of Lipid Peroxidation | Human plasma | Significant inhibition | Not specified | [7][8] |

ARP: Antioxidant Reducing Power

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

-

In a 96-well microplate, add varying concentrations of the this compound solution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.

-

The EC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[1]

This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻).

Protocol:

-

Prepare solutions of this compound at various concentrations.

-

In a reaction tube, mix the this compound solution with a solution of 2-deoxyribose, FeSO₄, and EDTA.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath to develop a pink color.

-

After cooling, measure the absorbance of the solution at 532 nm.

-

The scavenging activity is calculated based on the reduction in absorbance compared to a control without the antioxidant.

Experimental Workflow for Antioxidant Assays

References

- 1. researchgate.net [researchgate.net]

- 2. Gentisic acid ameliorates type 2 diabetes induced by Nicotinamide-Streptozotocin in male mice by attenuating pancreatic oxidative stress and inflammation through modulation of Nrf2 and NF-кB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gentisic acid, an aspirin metabolite, inhibits oxidation of low-density lipoprotein and the formation of cholesterol ester hydroperoxides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Emergence of a Salicylate Alternative: A Technical History of Sodium Gentisate

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the discovery and early history of sodium gentisate. It details the initial synthesis, pioneering clinical investigations, and the nascent understanding of its mechanism of action in the mid-20th century.

Discovery and Early Synthesis

This compound, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), emerged as a therapeutic agent in the late 1940s, primarily investigated for its antirheumatic properties. Its development was closely linked to the well-established use of salicylates, like aspirin (B1665792), in treating rheumatic fever and other inflammatory conditions. Gentisic acid itself was known to be a metabolic byproduct of salicylate (B1505791) administration.

While the precise synthesis method used for the initial clinical batches is not extensively detailed in the seminal publications, the prevailing chemical knowledge of the era points towards the Kolbe-Schmitt reaction as a highly probable route. This reaction, a cornerstone of industrial aromatic chemistry, involves the carboxylation of a phenoxide ion.

Plausible Historical Synthesis Protocol: The Kolbe-Schmitt Reaction

The synthesis of gentisic acid, the precursor to this compound, would likely have followed these general steps:

-

Formation of the Phenoxide: Hydroquinone (benzene-1,4-diol) would be treated with a strong base, such as sodium hydroxide (B78521), to form the disodium (B8443419) phenoxide.

-

Carboxylation: The phenoxide would then be subjected to carbon dioxide under pressure and elevated temperature. This electrophilic substitution reaction introduces a carboxyl group onto the aromatic ring.

-

Acidification: The resulting disodium salt of gentisic acid is then acidified, typically with a mineral acid like sulfuric acid, to protonate the carboxyl and hydroxyl groups, yielding gentisic acid.

-

Formation of this compound: The purified gentisic acid would then be neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution, followed by crystallization to obtain this compound.

Early Clinical Investigations in Rheumatic Fever

The primary therapeutic indication for which this compound was investigated was acute rheumatic fever, a serious inflammatory condition following a streptococcal infection. The pioneering clinical work was conducted in the late 1940s and early 1950s.

Key Early Clinical Studies

The initial reports on the clinical efficacy of this compound came from a few key research groups:

-

Meyer and Ragan (1948): In a brief but impactful communication in Science, they were the first to report the antirheumatic effect of this compound[1].

-

Camelin and Accoyer (1949): This French group published some of the first clinical trials on the use of this compound in Bouillaud's disease (an older term for acute rheumatic fever)[2].

-

Schaefer, Rashkoff, and Megibow (1950): Their study, published in Circulation, provided a direct comparison of this compound with salicylate in the treatment of acute rheumatic fever[3].

Quantitative Data from Early Clinical Trials

The following table summarizes the available quantitative data from the early clinical study by Schaefer et al. (1950). It is important to note that the level of detail in these early publications is often less than what is expected in modern clinical trial reporting.

| Parameter | This compound Group | Salicylate Group | Reference |

| Number of Patients | 5 | 5 | --INVALID-LINK-- |

| Dosage | 2.0 g every three hours | Not explicitly stated | --INVALID-LINK-- |

| Route of Administration | Oral | Oral | --INVALID-LINK-- |

| Treatment Duration | Continued for at least ten days after temperature became normal | Not explicitly stated | --INVALID-LINK-- |

| Key Outcomes | Equal efficacy to salicylate in controlling symptoms | Effective in controlling symptoms | --INVALID-LINK-- |

| Adverse Effects | None of the toxic reactions commonly found with salicylate | Unspecified toxic reactions | --INVALID-LINK-- |

Experimental Protocols: Clinical Administration

Based on the available literature, the clinical protocol for the administration of this compound in the early trials was as follows:

-

Patient Population: Patients diagnosed with acute rheumatic fever.

-

Intervention: Oral administration of 2.0 grams of this compound.

-

Frequency: Dosing occurred every three hours.

-

Duration: The treatment was continued for a minimum of ten days after the patient's temperature returned to normal.

-

Comparator: In the study by Schaefer et al., a control group of patients received salicylate, though the specific dosage was not detailed in the abstract[3].

Early Understanding of the Mechanism of Action

The understanding of the pathophysiology of rheumatic fever and the mechanism of action of anti-inflammatory drugs was still evolving in the mid-20th century. The prevailing hypotheses of the time are outlined below.

Pathogenesis of Rheumatic Fever (c. 1950)

The leading theory for the pathogenesis of rheumatic fever was that it was an autoimmune or hypersensitivity reaction to a preceding infection with Group A Streptococcus. The proposed mechanism involved molecular mimicry, where antibodies produced against streptococcal antigens would cross-react with host tissues, particularly in the heart, joints, and central nervous system, leading to inflammation.

Proposed Mechanism of Action of this compound

The precise mechanism of action of this compound was not fully elucidated at the time of its discovery. However, as a salicylate derivative, its anti-inflammatory effects were thought to be similar to those of aspirin and sodium salicylate. The prevailing, albeit still developing, theory for the action of salicylates was their ability to interfere with the inflammatory process, although the central role of prostaglandins (B1171923) and cyclooxygenase was not yet fully understood. The observation that gentisic acid is a metabolite of salicylate led to the hypothesis that it might be one of the active compounds responsible for the therapeutic effects of its parent drug. A key perceived advantage of this compound was its apparent lower toxicity compared to salicylate[3].

Early Analytical Methods

The clinical use of this compound necessitated the development of methods to quantify its levels in biological fluids.

Determination of Gentisic Acid in Serum

References

Sodium Gentisate: An In-depth Technical Guide to its Formation as a Metabolite of Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a recognized metabolite of salicylic (B10762653) acid. Salicylic acid itself is the primary active metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin (B1665792) (acetylsalicylic acid). Understanding the metabolic fate of salicylic acid, including its conversion to gentisic acid, is crucial for comprehending its pharmacokinetic profile, therapeutic efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the formation of this compound from salicylic acid, detailing the metabolic pathways, quantitative data, and experimental protocols for its study.

Metabolic Pathway of Salicylic Acid to Gentisic Acid

The biotransformation of salicylic acid in the human body occurs primarily in the liver and involves several enzymatic reactions. While the major metabolic routes are conjugation with glycine (B1666218) to form salicyluric acid and with glucuronic acid to form acyl and phenolic glucuronides, a minor but significant pathway involves the oxidation of salicylic acid to dihydroxybenzoic acids.[1][2]

The primary pathway for the formation of gentisic acid from salicylic acid is through aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] Specifically, the 5-hydroxylation of salicylic acid yields 2,5-dihydroxybenzoic acid (gentisic acid).

Several recombinant human P450 isoforms, including 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4, have been shown to catalyze the 5-hydroxylation of salicylic acid.[4] However, inhibitor studies with human liver microsomes indicate that CYP2E1 is the major P450 enzyme involved in both the 3- and 5-hydroxylation of salicylic acid.[3][4]

References

- 1. oyc.co.jp [oyc.co.jp]

- 2. Clinical pharmacokinetics of the salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Sodium Gentisate: A Technical Guide

Introduction: Sodium gentisate, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of interest in pharmaceutical and chemical research due to its analgesic, anti-inflammatory, and antioxidant properties. A thorough understanding of its spectroscopic characteristics is crucial for its identification, quantification, and the study of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, along with detailed experimental protocols and a relevant biochemical pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterium (B1214612) oxide (D₂O) is characterized by signals corresponding to the aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylate group.

Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2-7.3 | d | H-6 |

| ~6.8-6.9 | d | H-3 |

| ~6.7-6.8 | dd | H-4 |

Note: The exact chemical shifts can vary slightly depending on the concentration and pH of the solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (ppm) | Assignment |

| D₂O | ~175 | -COO⁻ |

| ~150 | C-2 | |

| ~148 | C-5 | |

| ~125 | C-1 | |

| ~120 | C-6 | |

| ~118 | C-4 | |

| ~115 | C-3 | |

| DMSO-d₆ | ~170 | -COO⁻ |

| ~149 | C-2 | |

| ~147 | C-5 | |

| ~122 | C-1 | |

| ~118 | C-6 | |

| ~116 | C-4 | |

| ~114 | C-3 |

Data is compiled from typical values for substituted benzoic acids and available spectral data.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range appropriate for aromatic compounds (e.g., 0-10 ppm).

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range appropriate for organic molecules (e.g., 0-200 ppm).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically acquired for the solid sample.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (phenolic) |

| ~1600 | Strong | C=O stretching (asymmetric, carboxylate) |

| ~1580 | Medium | C=C stretching (aromatic ring) |

| ~1480 | Medium | C=C stretching (aromatic ring) |

| ~1400 | Strong | C=O stretching (symmetric, carboxylate) |

| ~1250 | Strong | C-O stretching (phenolic) |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

Table 4: UV-Vis Absorption Data for this compound in Aqueous Solution

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~320 | ~4000-5000 M⁻¹cm⁻¹ | Water/Buffer (neutral pH) |

Note: The λmax and molar absorptivity can be influenced by the pH of the solution due to the ionization of the phenolic hydroxyl groups.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as deionized water or a buffer solution.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax), which is approximately 320 nm for gentisic acid and its salt.[1]

-

Scan the spectrum over a range of 200-400 nm to observe the full absorption profile.

-

Visualization of a Relevant Biological Pathway

Gentisic acid, and by extension this compound, is known for its antioxidant properties. One of the key cellular pathways involved in the response to oxidative stress is the Keap1-Nrf2 pathway. Gentisic acid can induce the activation of Nrf2, leading to the expression of antioxidant enzymes.[2]

Caption: The Keap1-Nrf2 antioxidant response pathway.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for Sodium Gentisate as a MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of biomolecules. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of analyte molecules. Sodium gentisate, the sodium salt of 2,5-dihydroxybenzoic acid (DHB), is a versatile matrix particularly effective for the analysis of peptides, proteins, and lipids.

The use of the sodium salt of gentisic acid can offer advantages over the free acid form. The presence of sodium ions promotes the formation of sodiated adducts ([M+Na]⁺), which can simplify mass spectra by consolidating analyte signals into a single, well-defined peak. This is particularly beneficial for the analysis of neutral lipids and other molecules that do not readily protonate. Furthermore, using a salt of the matrix can lead to more homogenous co-crystallization with the analyte, potentially improving shot-to-shot reproducibility.

These application notes provide an overview of the use of this compound as a MALDI matrix and detail protocols for its application in the analysis of peptides and lipids.

Key Applications

-

Lipidomics: this compound is highly effective for the analysis of a broad range of lipid classes. The promotion of [M+Na]⁺ ions enhances the detection of neutral lipids such as triacylglycerols (TAGs) and cholesterol esters (CEs), which are often challenging to analyze with acidic matrices that favor protonation. It is also suitable for the analysis of phospholipids, including phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), and sphingomyelins (SMs).

-

Peptidomics and Proteomics: While α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are more commonly used for peptides and proteins, respectively, this compound (or DHB) can be a valuable alternative. It is particularly useful for the analysis of glycopeptides and phosphopeptides.

-